An In-depth Technical Guide to the Chemical Structure and Properties of Fenalamide
An In-depth Technical Guide to the Chemical Structure and Properties of Fenalamide
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenalamide is a synthetic, small-molecule drug candidate with a primary pharmacological classification as a smooth muscle relaxant.[1][2] This technical guide provides a comprehensive examination of the chemical structure of Fenalamide, its stereoisomeric forms, and its fundamental physicochemical properties. The document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this and related compounds. A detailed analysis of its molecular architecture is presented, alongside key identifiers and a summary of its known biological context.
Molecular Identity and Chemical Structure
Fenalamide is systematically known as ethyl 2-( (2-(diethylamino)ethyl)carbamoyl)-2-phenylbutanoate.[3] It is an acetamide derivative recognized for its spasmolytic activity.[1] The core structure of Fenalamide is characterized by a central quaternary carbon atom bonded to a phenyl group, an ethyl group, an ethyl ester, and a carbamoyl group which is further substituted with a diethylaminoethyl moiety.
Chemical Identifiers
A comprehensive list of chemical identifiers for Fenalamide is provided in the table below to facilitate unambiguous identification across various databases and literature sources.
| Identifier | Value | Source |
| Molecular Formula | C19H30N2O3 | [1][2][3][4][5][6] |
| Molecular Weight | 334.45 g/mol | [3][4][6] |
| IUPAC Name | BENZENEACETIC ACID, .ALPHA.-(((2-(DIETHYLAMINO)ETHYL)AMINO)CARBONYL)-.ALPHA.-ETHYL-, ETHYL ESTER | [1][3] |
| CAS Number | 4551-59-1 | [3] |
| ChEMBL ID | CHEMBL2106562 | [6] |
| PubChem CID | 20683 | [3] |
| InChI | InChI=1S/C19H30N2O3/c1-5-19(18(23)24-8-4,16-12-10-9-11-13-16)17(22)20-14-15-21(6-2)7-3/h9-13H,5-8,14-15H2,1-4H3,(H,20,22) | [1][3] |
| InChIKey | RMQKPRRJSKFBRU-UHFFFAOYSA-N | [1][3] |
| SMILES | CCC(c1ccccc1)(C(=O)NCCN(CC)CC)C(=O)OCC | [3] |
Structural Elucidation
The chemical structure of Fenalamide is presented below in a 2D format. This representation highlights the key functional groups and their connectivity, which are critical for understanding its chemical behavior and biological activity.
Figure 1. 2D Chemical Structure of Fenalamide.
Stereochemistry
Fenalamide possesses a single chiral center at the quaternary carbon atom (Cα). Consequently, it can exist as a racemic mixture of two enantiomers, (S)-Fenalamide and (R)-Fenalamide, or as individual, optically active stereoisomers.[3][4] The biological activity of each enantiomer may differ, a common phenomenon in pharmacology. The racemic form is often denoted with (+/-).[1][2]
Physicochemical Properties
The physicochemical properties of a drug molecule are paramount in determining its pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed and experimental properties of Fenalamide.
| Property | Value | Notes |
| AlogP | 2.36 | A measure of lipophilicity.[6] |
| Polar Surface Area | 58.64 Ų | Influences membrane permeability and solubility.[6] |
| #Rotatable Bonds | 10 | Indicates molecular flexibility.[6] |
| Stereochemistry | Racemic | The commercially available or studied form is often the racemate.[1][2][3] |
Synthesis and Characterization
General Synthetic Approach
The synthesis of Fenalamide can be conceptualized through a retro-synthetic analysis, which identifies key bond disconnections and commercially available starting materials. A plausible synthetic route involves the formation of the two amide bonds and the ester bond.
Figure 2. Conceptual Retrosynthetic Analysis of Fenalamide.
A common synthetic strategy for structurally related phthalamide derivatives involves the reaction of a phthalic acid derivative, such as phthaloyl chloride or phthalic anhydride, with the appropriate amine.[7] For Fenalamide, a key step would be the acylation of N,N-diethylethylenediamine with a suitable α-ethyl-α-phenyl-malonic acid derivative.
Experimental Protocol: Illustrative Synthesis
The following is a generalized, illustrative protocol for the synthesis of an amide bond, a key transformation in the synthesis of Fenalamide. This is not a specific protocol for Fenalamide but demonstrates the general principles.
-
Activation of the Carboxylic Acid: Dissolve α-ethyl-α-phenyl-malonic acid monoethyl ester (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 eq) and an activator (e.g., N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)) (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the activated ester.
-
Amide Bond Formation: To the solution containing the activated ester, add N,N-diethylethylenediamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Fenalamide.
-
Analytical Characterization
The identity and purity of synthesized Fenalamide would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester and amide carbonyl stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Pharmacological Context
Fenalamide is classified as a smooth muscle relaxant and has been investigated for its spasmolytic properties.[1][2] While a detailed exploration of its mechanism of action is beyond the scope of this guide, it is pertinent to note that compounds with similar structural motifs, such as the fenamates, are known to interact with various biological targets. For instance, fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[8][9][10][11][12] It is plausible that Fenalamide's mechanism of action involves modulation of ion channels or other pathways involved in smooth muscle contraction.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and fundamental properties of Fenalamide. The information presented herein, including its chemical identifiers, stereochemistry, physicochemical properties, and a conceptual synthetic approach, serves as a valuable resource for researchers and drug development professionals. A thorough understanding of the molecular architecture of Fenalamide is the cornerstone for further investigation into its pharmacological activity, mechanism of action, and potential therapeutic applications.
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Global Substance Registration System. FENALAMIDE, (S)-. Available from: [Link]
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Inxight Drugs. FENALAMIDE, (S)-. Available from: [Link]
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Inxight Drugs. FENALAMIDE. Available from: [Link]
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ChEMBL. Compound: FENALAMIDE (CHEMBL2106562). Available from: [Link]
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Patsnap Synapse. What is the mechanism of Ufenamate?. Available from: [Link]
- Daniels, D. G., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models.
- Gao, L., et al. (2015). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 87(4), 634-642.
- Subeh, M. A., et al. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Journal of Clinical Medicine, 10(6), 1298.
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Patsnap Synapse. What is the mechanism of Flufenamate Aluminum?. Available from: [Link]
- Pokale, P. R., & Gosavi, S. A. (2022). ANALYTICAL METHOD DEVELOPMENT AND ITS VALIDATION OF FENBENDAZOLE IN BULK AND MARKETED FORMULATION. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY, 12(2).
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